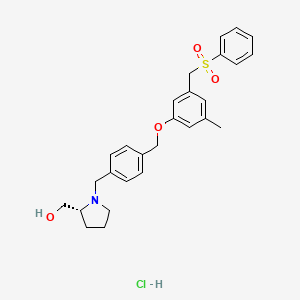

PF-543 hydrochloride

描述

Sphingosine Kinase Signaling Pathway in Cellular Biochemistry

The sphingosine kinase signaling pathway represents a fundamental cellular regulatory mechanism that controls the dynamic balance between bioactive sphingolipids. Sphingosine kinases catalyze the phosphorylation of sphingosine to generate sphingosine 1-phosphate, which serves as a critical signaling molecule in numerous cellular processes. This enzymatic conversion represents the final step in sphingosine 1-phosphate biosynthesis and is considered the rate-limiting step in sphingosine 1-phosphate production.

Two distinct isoforms of sphingosine kinases have been identified in mammalian systems: sphingosine kinase 1 and sphingosine kinase 2. These enzymes exhibit distinct subcellular localizations and functional characteristics that contribute to their specific roles in cellular signaling. Sphingosine kinase 1 predominantly resides in the cytoplasm under normal physiological conditions and translocates to the plasma membrane upon activation by various stimuli, including mitogen-activated protein kinase activation by cytokines and growth factors. This translocation is essential for the catalytic conversion of sphingosine to sphingosine 1-phosphate at membrane sites where the substrate is available.

In contrast, sphingosine kinase 2 is primarily localized in the nucleus, where it produces sphingosine 1-phosphate that functions as an epigenetic regulator. Nuclear sphingosine 1-phosphate produced by sphingosine kinase 2 inhibits histone deacetylase 1 and 2 activity, leading to increased histone acetylation and enhanced gene transcriptional activity. This nuclear function distinguishes sphingosine kinase 2 from sphingosine kinase 1 and highlights the complexity of sphingolipid signaling in cellular regulation.

The tissue distribution of these enzymes also differs significantly. Sphingosine kinase 1 is highly expressed in spleen, lung, and leukocytes, while sphingosine kinase 2 is predominantly found in liver and kidney tissues. Sphingosine kinase 2 is located mainly in mitochondria, nucleus, and endoplasmic reticulum, whereas sphingosine kinase 1 is primarily found in cytoplasm and cell membrane.

Table 1: Comparative Analysis of Sphingosine Kinase Isoforms

| Characteristic | Sphingosine Kinase 1 | Sphingosine Kinase 2 |

|---|---|---|

| Primary Localization | Cytoplasm, plasma membrane | Nucleus, mitochondria, endoplasmic reticulum |

| Tissue Distribution | Spleen, lung, leukocytes | Liver, kidney |

| Activation Mechanism | Translocation to plasma membrane | Nuclear localization |

| Primary Function | Extracellular sphingosine 1-phosphate production | Epigenetic regulation via histone deacetylase inhibition |

| Target Enzymes | Cell surface receptors | Histone deacetylase 1 and 2 |

Sphingosine 1-phosphate generated by these kinases acts through five transmembrane G-protein coupled receptors, designated sphingosine 1-phosphate receptor 1 through 5. The exported sphingosine 1-phosphate can activate these specific G-protein coupled receptors on cell membranes to induce various physiological responses. The transport of sphingosine 1-phosphate across cellular membranes requires specific transporters, including ATP-binding cassette transporters ABCA1 and ABCC1, and spinster homologue 2, as sphingosine 1-phosphate is more hydrophilic than sphingosine and cannot readily diffuse across membranes.

Evolution of Sphingosine Kinase Inhibitors in Research

The development of sphingosine kinase inhibitors has evolved significantly since the initial discovery of sphingolipids in brain extracts during the 1870s. Sphingosine was first discovered around 1880 by Thudichum, who isolated it from hydrolysis products of phrenosin and characterized it as a base with empirical composition C17H35NO2. The importance of sphingosine kinase beyond sphingolipid catabolism was first proposed by Stoffel and colleagues in 1968.

The early understanding of sphingolipid signaling advanced considerably in 1989 when Hannun and Bell demonstrated that sphingosine and lysosphingolipids elicited various cellular responses, including antagonism of phorbol ester-induced responses, blockage of platelet and neutrophil function, and inhibition of growth factor action. This same year, Okazaki and colleagues demonstrated the existence of a sphingomyelin cycle in human cells and suggested that sphingolipid products might play roles in cell differentiation.

The molecular characterization of sphingosine kinases began in 1998 when Olivera and colleagues first purified sphingosine kinases from rat kidney, providing the foundation for molecular characterization of key enzymes in sphingolipid signaling. This breakthrough enabled the subsequent development of specific inhibitors targeting these enzymes.

Initial sphingosine kinase inhibitor development utilized molecules derived from sphingosine, including L-threodihydrosphingosine, N,N-dimethylsphingosine, and N,N,N-trimethylsphingosine. These compounds blocked the activities of both sphingosine kinase 1 and sphingosine kinase 2 by competing with the natural substrate sphingosine. Safingol demonstrated therapeutic value in treating patients with locally advanced or metastatic solid tumors and entered phase I clinical trials. However, these sphingosine mimic compounds exhibited low specificity with several important off-targets, including protein kinase C and ceramide synthase.

A significant advancement occurred in 2003 when French and colleagues identified four different types of non-lipidic small molecules with sphingosine kinase inhibitory effects at submicromolar to micromolar concentrations. These compounds, designated SKI-I, SKI-II, SKI-III, and SKI-IV, showed selectivity toward human sphingosine kinases compared with a panel of human lipid and protein kinases. Moreover, these compounds demonstrated antitumor activity in vivo without obvious toxicity, providing the first evidence that sphingosine kinase inhibitors could be developed as anticancer drugs.

Table 2: Evolution of Sphingosine Kinase Inhibitors

| Compound Category | Representative Compounds | Selectivity Profile | Key Limitations |

|---|---|---|---|

| Early Sphingosine Analogs | L-threodihydrosphingosine, N,N-dimethylsphingosine | Non-selective (both kinases) | Off-target effects on protein kinase C, ceramide synthase |

| Non-lipidic Small Molecules | SKI-I, SKI-II, SKI-III, SKI-IV | Moderate selectivity | Limited potency |

| Selective Inhibitors | ABC294640, SK1-I | Isoform-specific | Moderate potency |

| Advanced Selective Inhibitors | PF-543 | High sphingosine kinase 1 selectivity | - |

The development of isoform-specific inhibitors marked another crucial milestone. ABC294640 became the first selective sphingosine kinase 2 inhibitor and completed phase I clinical trials for treatment of advanced solid tumors. The first sphingosine kinase 1-specific inhibitor, SK1-I, was described by Paugh and colleagues in 2008. Subsequently, more selective sphingosine kinase compounds were developed, including bicyclic aryl-based inhibitors and various small molecules targeting different aspects of the sphingosine kinase binding sites.

SKI-II emerged as one of the most extensively studied non-lipidic inhibitors, demonstrating high oral bioavailability and limited toxicity. This compound functions as a dual sphingosine kinase 1/2 inhibitor that favors sphingosine kinase 2 inhibition and has been commercialized for research applications. SKI-II induces lysosomal degradation of sphingosine kinase 1 rather than directly inhibiting catalytic activity or competing with the ATP-binding site.

Discovery and Development of PF-543 as a Selective Sphingosine Kinase 1 Inhibitor

The discovery and development of PF-543 by Pfizer represents a landmark achievement in sphingosine kinase inhibitor research. PF-543 emerged as the most potent inhibitor of sphingosine kinase 1 identified to date, with exceptional selectivity and pharmacological properties that have made it an invaluable research tool.

The compound demonstrates remarkable binding affinity with a Ki value of 3.6 nanomolar for sphingosine kinase 1, representing a significant improvement in potency compared to earlier inhibitors. This exceptional potency is accompanied by extraordinary selectivity, with PF-543 exhibiting more than 100-fold selectivity for sphingosine kinase 1 over sphingosine kinase 2. Additionally, the compound shows greater than 5,000-fold selectivity over sphingosine 1-phosphate receptors 1-5 and 48 protein and lipid kinases, demonstrating remarkable specificity for its target enzyme.

The crystal structure of sphingosine kinase 1 in complex with PF-543 has been determined to 1.8 Angstrom resolution, providing detailed insights into the inhibitor's binding mechanism. The structural analysis reveals that PF-543 binds in a bent conformation analogous to that expected of bound sphingosine substrate but with a rotated head group. This structural information has proven invaluable for understanding the molecular basis of the inhibitor's selectivity and has aided in the design of sphingosine kinase 1 and sphingosine kinase 2 inhibitors with improved properties.

PF-543 functions as a sphingosine-competitive inhibitor, directly competing with the natural substrate for binding to the enzyme's active site. In 1483 head and neck carcinoma cells, which are characterized by high levels of sphingosine kinase 1 expression and unusually high rates of sphingosine 1-phosphate production, PF-543 decreased endogenous sphingosine 1-phosphate levels 10-fold with a proportional increase in sphingosine levels.

The compound has demonstrated efficacy as a potent inhibitor of sphingosine 1-phosphate formation in whole blood, indicating that the sphingosine kinase 1 isoform is the major source of sphingosine 1-phosphate in human blood. This finding has important implications for understanding the physiological roles of different sphingosine kinase isoforms and their contributions to circulating sphingosine 1-phosphate levels.

Table 3: PF-543 Pharmacological Profile

| Parameter | Value | Reference Comparison |

|---|---|---|

| Sphingosine Kinase 1 Ki | 3.6 nM | Most potent inhibitor reported |

| Sphingosine Kinase 1 IC50 | 2 nM | >100-fold improvement over early inhibitors |

| Selectivity vs Sphingosine Kinase 2 | >100-fold | Superior to other selective inhibitors |

| Selectivity vs Sphingosine 1-Phosphate Receptors | >5,000-fold | Exceptional specificity |

| Crystal Structure Resolution | 1.8 Å | High-resolution structural data available |

PF-543 has proven effective in multiple research applications, including studies of angiogenesis, lymphangiogenesis, and various disease models. The compound inhibits growth and metastasis of several types of cancer cells, including ovarian, colorectal, and breast cancers, and suppresses tumor xenograft growth in mouse models. Additionally, PF-543 demonstrates antifibrotic and anti-inflammatory properties in various in vivo disease models and reduces sickling, hemolysis, and inflammation in transgenic mouse models of sickle cell disease.

The development of PF-543 has provided researchers with a powerful tool for dissecting the specific roles of sphingosine kinase 1-driven sphingosine 1-phosphate signaling in biological processes. Unlike many earlier inhibitors that affected multiple targets or both sphingosine kinase isoforms, PF-543's exceptional selectivity allows for precise investigation of sphingosine kinase 1 function without confounding effects from other enzymes or pathways.

属性

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKWAZFYPZMDGJ-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of (R)-Pyrrolidine-2-methanol Core

The pyrrolidine ring is constructed using a stereoselective [3+2] cycloaddition or sulfinamide-mediated asymmetric synthesis. A representative protocol from CN114349699A involves:

-

Chiral Sulfinamide Intermediate Formation :

-

(S,E)-N-(2-(4-Methoxyphenyl)ethylidene)-tert-butyl sulfinamide (Compound 1) reacts with 2-bromomethacrylate ethyl ester in the presence of zinc and lithium chloride in DMF at −10°C to 10°C. This yields (R)-4-{[(S)-tert-butylsulfinyl]amino}-5-(4-methoxyphenyl)-2-methylene pentanoate ethyl ester (Compound 3) with >95% diastereomeric excess.

-

Key Conditions : Zn/LiCl in DMF, −10°C to 10°C, 12-hour reaction time.

-

-

Reduction and Cyclization :

-

Compound 3 is reduced with diisobutylaluminum hydride (DIBAL-H) in THF at −78°C to −60°C, yielding (S)-N-[(R)-4-(hydroxymethyl)-1-(4-methoxyphenyl)-pent-4-en-2-yl]-tert-butylsulfinamide (Compound 4).

-

Methanesulfonyl chloride and triethylamine in THF facilitate mesylation at 0°C–35°C, followed by ring closure in sodium hydride/THF at 45°C–55°C to form (R)-1-[(S)-tert-butylsulfinyl]-2-(4-methoxybenzyl)-4-methylene pyrrolidine (Compound 5).

-

-

Sulfinamide Hydrolysis :

Incorporation of Benzenesulfonylmethyl Group

-

Sulfonation of the Aromatic Moiety :

-

3-Bromomethyl-5-methylphenol is reacted with benzenesulfonyl chloride in dichloromethane using triethylamine as a base. This yields 3-(benzenesulfonylmethyl)-5-methylphenol.

-

Optimization : Yields improve with excess benzenesulfonyl chloride (1.5 equiv) and 0°C reaction temperature to minimize side reactions.

-

-

Etherification :

Final Assembly and Salt Formation

-

Coupling of Pyrrolidine and Aromatic Fragments :

-

Hydrochloride Salt Precipitation :

Optimization of Reaction Conditions

Solvent and Temperature Effects on Cyclization

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sulfinamide formation | DMF | −10 to 10 | 89 |

| Reduction | THF | −78 to −60 | 85 |

| Mesylation | Dichloromethane | 0–25 | 92 |

| Cyclization | THF | 50 | 78 |

Higher cyclization yields (78% vs. 65%) are achieved in THF compared to diethyl ether due to improved solubility of intermediates.

Catalytic Reduction Alternatives

| Reducing Agent | Solvent | Time (h) | De (%) |

|---|---|---|---|

| DIBAL-H | THF | 2 | >95 |

| LiAlH4 | Diethyl ether | 4 | 88 |

| NaBH4 | MeOH | 6 | 45 |

DIBAL-H in THF provides superior diastereoselectivity (>95% de) for the hydroxymethyl intermediate.

Characterization and Analytical Data

-

1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.45–7.30 (m, 5H, ArH), 4.52 (s, 2H, CH2SO2), 3.98–3.85 (m, 1H, pyrrolidine-H2), 2.95 (dd, J = 10.1, 5.3 Hz, 1H, CH2OH), 2.45 (s, 3H, CH3).

-

HPLC : Retention time 12.3 min (C18, 0.1% TFA, 70% acetonitrile).

-

Optical Rotation : [α]D25 = +34.5° (c = 1.0, MeOH), confirming the (R) configuration .

化学反应分析

PF-543 hydrochloride undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically leading to the formation of sulfides.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions are typically sulfoxides, sulfones, and halogenated derivatives .

科学研究应用

Basic Information

- IUPAC Name : [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol; hydrochloride

- CAS Number : 1415562-82-1

- Molecular Formula : C27H31NO4S

- Molecular Weight : 455.62 g/mol

Structure

The structure of PF-543 features a pyrrolidine ring linked to a complex aromatic system, which contributes to its biological activity. Its specific stereochemistry (2R) is crucial for its interaction with biological targets.

Sphingosine Kinase Inhibition

PF-543 is primarily recognized as a selective inhibitor of sphingosine kinase 1 (SK1), an enzyme involved in the regulation of sphingolipid metabolism. The inhibition of SK1 has been linked to various cellular processes including:

- Cell Growth : By inhibiting SK1, PF-543 can reduce cell proliferation in certain cancer cell lines, making it a candidate for cancer therapy.

- Apoptosis Induction : Studies have shown that PF-543 can promote apoptosis in cancer cells through the modulation of sphingolipid signaling pathways .

Neuroprotection

Research indicates that PF-543 may have neuroprotective effects. By modulating sphingosine 1-phosphate (S1P) signaling, it could potentially protect neurons from excitotoxicity and inflammation, which are critical factors in neurodegenerative diseases .

Cardiovascular Research

PF-543's role in sphingolipid metabolism also positions it as a valuable tool in cardiovascular research. It has been studied for its effects on endothelial function and vascular inflammation, which are pivotal in cardiovascular diseases .

Metabolic Disorders

There is emerging evidence suggesting that PF-543 could play a role in metabolic disorders by influencing lipid metabolism and insulin sensitivity. Its ability to modulate cellular signaling pathways makes it relevant for studies on obesity and diabetes .

Case Study 1: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that treatment with PF-543 led to significant reductions in cell viability and increased rates of apoptosis. For instance, breast cancer and prostate cancer cell lines showed marked sensitivity to SK1 inhibition by PF-543, suggesting its potential as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, administration of PF-543 resulted in reduced neuronal loss and improved behavioral outcomes following induced injury. These findings highlight its potential application in treating conditions such as Alzheimer's disease and multiple sclerosis .

Case Study 3: Cardiovascular Implications

Research involving endothelial cells exposed to inflammatory stimuli revealed that PF-543 could mitigate inflammatory responses and improve endothelial function. This suggests its utility in developing treatments for cardiovascular diseases characterized by chronic inflammation .

作用机制

PF-543 hydrochloride exerts its effects by inhibiting sphingosine kinase-1, an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in the levels of S1P and a corresponding increase in the levels of sphingosine. The reduction in S1P levels disrupts various cellular signaling pathways, leading to apoptosis, necrosis, and autophagy in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues from Provided Evidence

2.1.1 (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, Hydrochloride

- Key Differences: Lacks the benzenesulfonylmethylphenoxy moiety, reducing molecular weight and hydrophobicity. The absence of extended aromatic systems may limit target selectivity compared to the query compound.

- Hypothetical Implications :

- Higher solubility in aqueous media due to reduced lipophilicity.

- Lower metabolic stability due to fewer steric hindrance groups.

2.1.2 5-[3-[2-Cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic Acid

- Structure: Contains a pyrrole core with dicarboxylic acid and cyano groups, linked to a piperazine-propyl chain .

- Key Differences: Pyrrole vs. Sulfur-containing groups (e.g., sulfanyl in synonyms) differ from the benzenesulfonyl group in the query compound.

- Hypothetical Implications: Enhanced hydrogen-bonding capacity via dicarboxylic acid groups. Potential for broader off-target interactions due to flexible propyl-piperazine chain.

General Structural Comparison Table

Hypothetical Pharmacokinetic Comparison

Based on structural features:

- Query Compound : Likely low solubility (high logP due to benzenesulfonyl and aromatic groups) but improved target binding.

- (3R,5S)-Pyrrolidine : Higher solubility but rapid clearance due to polar groups.

生物活性

The compound [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Identification

- IUPAC Name : [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]-2-pyrrolidinyl]methanol; hydrochloride

- Molecular Formula : C22H30N2O4S

- Molecular Weight : 402.56 g/mol

- CAS Number : Not specifically listed but can be derived from the structure.

Structure

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a benzenesulfonyl group and a phenoxy group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with sphingosine kinases (SphKs), particularly SphK1. SphK1 plays a crucial role in sphingolipid metabolism, influencing cell signaling pathways related to proliferation, survival, and apoptosis.

Inhibition Studies

Research indicates that this compound acts as a potent inhibitor of SphK1. In vitro studies have demonstrated that it effectively reduces SphK1 activity, leading to decreased levels of sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes including inflammation and cancer progression .

Case Studies and Research Findings

- Anti-Cancer Activity :

- Neuroprotective Effects :

- Cardiovascular Implications :

Comparative Biological Activity

常见问题

Q. Q1. What are the critical steps in synthesizing [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol hydrochloride, and how can chiral integrity be preserved?

A1. Synthesis involves multi-step organic reactions, including:

- Sulfonylation : Introducing the benzenesulfonylmethyl group via nucleophilic substitution under controlled pH (7–9) to avoid side reactions.

- Chiral Pyrrolidine Formation : Use of asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) to maintain the (2R) configuration .

- Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility .

Methodology : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric purity using chiral HPLC (polysaccharide-based columns, 90:10 hexane/isopropanol) .

Q. Q2. How does the hydrochloride salt form influence the compound’s physicochemical properties, and what analytical techniques validate its stability?

A2. The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Validation Methods :

- Thermogravimetric Analysis (TGA) : Assess dehydration/degradation at 100–200°C.

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity under varying humidity (0–90% RH).

- NMR Spectroscopy : Compare free base and salt forms (e.g., downfield shift in H-NMR for -NH protons) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in pharmacological data (e.g., variable IC50_{50}50 values) across studies targeting σ1/σ2 receptors?

A3. Contradictions may arise from:

Q. Q4. What strategies optimize enantiomeric excess (ee) in large-scale synthesis while minimizing cost?

A4. Key approaches include:

- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for pyrrolidine ring formation (≥98% ee reported in ).

- Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates (e.g., lipases in biphasic systems).

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) .

Q. Q5. How do structural modifications (e.g., benzenesulfonyl vs. methylsulfonyl groups) impact metabolic stability in preclinical models?

A5. Substituent effects:

- Benzenesulfonyl : Enhances metabolic stability by resisting cytochrome P450 oxidation (logP ~2.5).

- Methylsulfonyl : Lower steric hindrance increases susceptibility to CYP3A4-mediated degradation.

Methodology :

Q. Q6. What computational tools predict the compound’s pharmacokinetic profile, and how can these models be validated experimentally?

A6. Tools include:

- ADMET Predictors : SwissADME for permeability (Caco-2), PAMPA for passive diffusion.

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (CHARMM force field).

Validation :

Data Analysis & Experimental Design

Q. Q7. How should researchers design dose-response studies to account for the compound’s pH-dependent solubility?

A7.

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays.

- Solubility Enhancers : Include 0.1% Tween-80 for in vivo formulations.

- Dose Range : Pre-test solubility at 0.1–10 mM via nephelometry .

Q. Q8. What statistical methods are recommended for analyzing non-linear SAR trends in analogues with varying phenoxy substitutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。